Propanamide, N-[3-(dimethylamino)propyl]-3-[[3-(dimethylamino)propyl]amino]-2-methyl-
Description
The compound Propanamide, N-[3-(dimethylamino)propyl]-3-[[3-(dimethylamino)propyl]amino]-2-methyl- (hereafter referred to as the "target compound") is a tertiary amide with a branched structure. Its molecular backbone includes a propanamide chain substituted at the 2-position with a methyl group and at the 3-position with two [3-(dimethylamino)propyl]amino groups.
Key structural features:
- Molecular Formula: Likely C₁₇H₃₄N₄O (inferred from substituents).
- Functional Groups: Two dimethylaminopropylamino groups, a methyl group, and an amide linkage.
- Molecular Weight: Estimated 322.49 g/mol (calculated from formula).
Properties
CAS No. |
55910-12-8 |
|---|---|
Molecular Formula |
C14H32N4O |
Molecular Weight |
272.43 g/mol |
IUPAC Name |
N-[3-(dimethylamino)propyl]-3-[3-(dimethylamino)propylamino]-2-methylpropanamide |
InChI |
InChI=1S/C14H32N4O/c1-13(12-15-8-6-10-17(2)3)14(19)16-9-7-11-18(4)5/h13,15H,6-12H2,1-5H3,(H,16,19) |
InChI Key |
MGTPQUHIJZMPRF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNCCCN(C)C)C(=O)NCCCN(C)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Propanamide, N-[3-(dimethylamino)propyl]-3-[[3-(dimethylamino)propyl]amino]-2-methyl-
General Synthetic Approach
The synthesis of this compound typically involves the formation of amide bonds between a suitable propanamide core and 3-(dimethylamino)propylamine derivatives. The key steps include:
- Activation of the carboxylic acid or acid derivative (e.g., acid chloride or ester) at the 2-methyl-propanamide site.
- Nucleophilic substitution by 3-(dimethylamino)propylamine or its derivatives to introduce the dimethylamino propyl side chains.
- Control of reaction conditions to favor mono- or di-substitution at the amide nitrogen and the 3-position amino group.
Specific Synthetic Routes
Amide Bond Formation via Carbodiimide Coupling
One reliable method is the use of carbodiimide coupling reagents such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) or dicyclohexylcarbodiimide (DCC) for amide bond formation. This approach activates the carboxylic acid moiety, allowing the nucleophilic amine to attack and form the amide linkage under mild conditions.
- Reaction is typically carried out in aprotic solvents like dichloromethane or dimethylformamide (DMF).
- Catalysts such as 4-dimethylaminopyridine (DMAP) or bases like triethylamine may be added to improve coupling efficiency.
- The presence of the dimethylamino substituents requires careful pH and temperature control to prevent side reactions or over-alkylation.
This method is supported by analogous procedures in patent US20130177952, where N-(3-Dimethylaminopropyl) derivatives are used in esterification and amide bond formation reactions with carbodiimide reagents.
Reductive Amination for Secondary Amines
For the introduction of the secondary amino group at the 3-position, reductive amination could be employed:
- A ketone or aldehyde precursor at the 3-position is reacted with 3-(dimethylamino)propylamine.
- Reducing agents like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride are used to stabilize the imine intermediate and form the secondary amine.
- This method allows selective formation of the N-substituted amine without over-alkylation.
Although direct literature on this exact compound is limited, reductive amination is a well-established method for introducing amino substituents in similar molecules.
Data Table: Summary of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Propanamide, N-[3-(dimethylamino)propyl]-3-[[3-(dimethylamino)propyl]amino]-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually conducted under an inert atmosphere.
Substitution: Halides, nucleophiles; reactions are performed in polar solvents like ethanol or water.
Major Products Formed
Oxidation: Formation of corresponding amides or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
Propanamide, N-[3-(dimethylamino)propyl]-3-[[3-(dimethylamino)propyl]amino]-2-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Employed in the modification of biomolecules and as a cross-linking agent.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives
Mechanism of Action
The mechanism of action of Propanamide, N-[3-(dimethylamino)propyl]-3-[[3-(dimethylamino)propyl]amino]-2-methyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can modulate various biochemical pathways and cellular processes .
Comparison with Similar Compounds
2-Propenamide, N-[3-(Dimethylamino)propyl]-2-methyl- (CAS 5205-93-6)
- Structure: Methacrylamide backbone with a dimethylaminopropyl group and a 2-methyl substituent.
- Molecular Formula : C₁₀H₁₉N₃O.
- Molecular Weight : 197.28 g/mol .
- Key Differences: The target compound is a propanamide derivative, while this compound is a methacrylamide (propenamide), introducing a reactive double bond. The target compound has two dimethylaminopropylamino groups, whereas this compound has only one dimethylaminopropyl group.
2-{[3-(Diethylamino)propyl]amino}-N-(Pentan-2-yl)propanamide
- Structure: Propanamide with a diethylaminopropylamino group and a pentan-2-yl substituent.
- Molecular Formula : C₁₅H₃₃N₃O.
- Molecular Weight : 271.44 g/mol .
- Key Differences: Alkylation: Diethylamino groups (vs. dimethylamino in the target compound) increase hydrophobicity. Substituent Complexity: The pentan-2-yl group replaces the second dimethylaminopropylamino group, reducing polarity.
- Implications: Lower solubility in polar solvents compared to the target compound due to fewer hydrophilic amino groups .
N,N,2-Trimethyl-3-{4-Methyl-3-[2-Methyl-3-(Methylamino)-3-Oxopropyl]Phenyl}Propanamide (PIN Structure)
- Structure : Propanamide with a complex aromatic substituent and methyl groups.
- Molecular Formula : C₁₉H₂₉N₃O₂.
- Molecular Weight : 331.45 g/mol .
- Key Differences: Aromatic Substitution: Incorporates a phenyl ring with methyl and methylamino groups, differing from the aliphatic substituents in the target compound. Functional Diversity: The aromatic system may enhance UV stability or π-π interactions in pharmaceutical contexts .
Comparative Data Table
Research Findings and Implications
Solubility: Higher polarity due to multiple amino groups may improve aqueous solubility compared to compounds with alkyl or aromatic substituents .
Toxicity: Dimethylamino groups are associated with moderate toxicity, necessitating regulatory oversight as seen in EPA reporting requirements for similar acrylamides .
Biological Activity
Propanamide, N-[3-(dimethylamino)propyl]-3-[[3-(dimethylamino)propyl]amino]-2-methyl- (commonly referred to as N-[3-(dimethylamino)propyl]propanamide) is a synthetic organic compound with significant biological activity. Its molecular formula is C13H30N4O, and it has garnered attention for its potential applications in medicinal chemistry, particularly in cancer therapy and enzyme inhibition.
- Molecular Formula : C13H30N4O
- Molecular Weight : 258.42 g/mol
- CAS Number : 53201-66-4
- IUPAC Name : N-[3-(dimethylamino)propyl]-3-[[3-(dimethylamino)propyl]amino]-2-methyl-propanamide
The biological activity of N-[3-(dimethylamino)propyl]propanamide is primarily attributed to its ability to interact with specific molecular targets, including enzymes and transport proteins. The dimethylamino groups facilitate hydrogen bonding and electrostatic interactions with biological macromolecules, which can modulate their activity.
Enzyme Inhibition
Research indicates that this compound can inhibit the function of P-glycoprotein (P-gp), a crucial transporter involved in multidrug resistance in cancer cells. A study demonstrated that derivatives containing the N-[3-(dimethylamino)propyl] group could effectively bind to the transmembrane domain of P-gp, enhancing the accumulation of chemotherapeutic agents like doxorubicin in resistant cell lines by 1.5 to 15.6-fold at non-toxic concentrations .
Biological Activity Overview
N-[3-(dimethylamino)propyl]propanamide exhibits various biological activities that are summarized in the following table:
Case Studies and Research Findings
- P-glycoprotein Interaction :
- Antitumor Activity :
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing and purifying this compound, given its tertiary amine and propanamide backbone?
- Synthesis : Multi-step reactions are required, typically involving amide bond formation between substituted propylamine precursors and activated carboxylic acid derivatives. Base catalysts (e.g., NaOH or K₂CO₃) are essential to facilitate nucleophilic substitution or condensation reactions under controlled temperatures (e.g., 0–60°C) .
- Purification : Column chromatography (e.g., silica gel with gradient elution of ethyl acetate/hexane) or recrystallization from polar solvents (e.g., ethanol/water mixtures) is recommended to isolate the product from side reactions involving tertiary amine byproducts .
Q. How can researchers characterize the structural and electronic properties of this compound to confirm its identity?
- Spectroscopic Analysis : Use - and -NMR to resolve methyl and dimethylamino protons (δ ~2.1–2.3 ppm) and carbonyl carbons (δ ~170 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight.
- Computational Validation : Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) predict electronic properties (e.g., HOMO/LUMO energies) and compare them with experimental UV-Vis spectra .
Q. What experimental design principles should be applied to study its solubility and stability under varying pH conditions?
- Solubility Testing : Conduct phase-solubility studies in buffered solutions (pH 3–10) using UV-Vis or HPLC to quantify dissolved compound.
- Stability Assessment : Monitor degradation via accelerated stability studies (40°C/75% RH) over 4 weeks, with LC-MS to identify hydrolysis or oxidation products (e.g., cleavage of amide bonds) .
Advanced Research Questions
Q. How can computational tools (e.g., reaction path search methods) optimize reaction conditions for synthesizing derivatives of this compound?
- Reaction Path Search : Use quantum chemical software (e.g., Gaussian, ORCA) to model transition states and identify low-energy pathways. For example, simulate the activation barriers for amine-amide coupling reactions to prioritize solvent systems (e.g., DMF vs. THF) .
- Data-Driven Optimization : Apply machine learning algorithms trained on reaction databases to predict optimal catalysts, temperatures, and molar ratios, reducing trial-and-error experimentation .
Q. What strategies are effective for analyzing contradictory data in structure-activity relationship (SAR) studies involving this compound?
- Meta-Analysis Framework : Aggregate data from biochemical assays (e.g., enzyme inhibition IC₅₀ values) and use statistical tools (e.g., ANOVA) to identify outliers. Cross-validate with molecular docking simulations to reconcile discrepancies between predicted and observed binding affinities .
- Heterogeneity Testing : Evaluate batch-to-batch variability in compound purity via HPLC and correlate with biological activity to isolate confounding factors .
Q. How can researchers design experiments to probe its interaction with biological targets (e.g., enzymes or receptors)?
- Biophysical Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding kinetics (Kd, ΔH). For example, immobilize the compound on a sensor chip and measure interactions with target proteins .
- Fluorescent Tagging : Synthesize a derivative with a fluorophore (e.g., FITC) attached to the tertiary amine for real-time tracking of cellular uptake via confocal microscopy .
Q. What advanced separation technologies are suitable for isolating enantiomers or diastereomers of this compound?
- Chiral Chromatography : Use polysaccharide-based chiral columns (e.g., Chiralpak IA) with heptane/ethanol mobile phases to resolve stereoisomers.
- Membrane Separation : Employ enantioselective membranes (e.g., cyclodextrin-functionalized polymers) for large-scale purification, leveraging differences in diffusion rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
